molecular formula C16H19BO2S B2852880 4-Phenylthiophene-2-boronic acid CAS No. 362612-68-8

4-Phenylthiophene-2-boronic acid

Cat. No.: B2852880
CAS No.: 362612-68-8
M. Wt: 286.2
InChI Key: YOEQUOGEMIDLFK-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-boronic acid is an organoboron compound with the molecular formula C10H9BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid functional group attached to the thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Safety and Hazards

The safety information for 4-Phenylthiophene-2-boronic acid includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylthiophene-2-boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-phenylthiophene with trimethyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the formation of the boronic acid .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Phenylthiophene-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(4-phenylthiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJHAPMTBLTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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